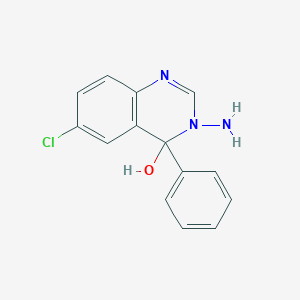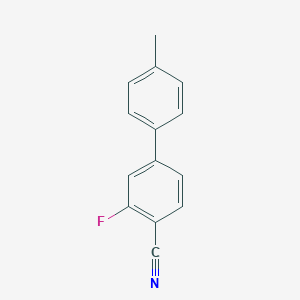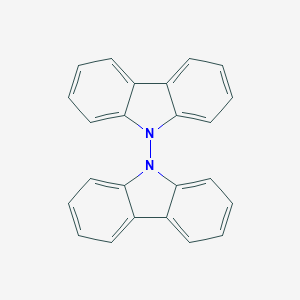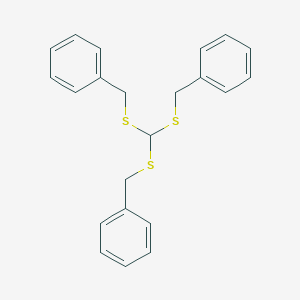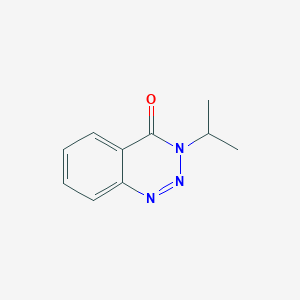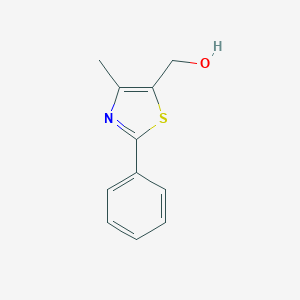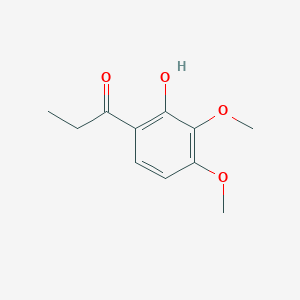
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one, also known as HDMP, is a synthetic compound that belongs to the class of phenylpropanoids. It is a white crystalline solid that is soluble in organic solvents. HDMP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Wirkmechanismus
The exact mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the MAPK and NF-kappaB pathways. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity.
Biochemische Und Physiologische Effekte
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory activity. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to increase the expression of genes involved in the antioxidant defense system, which contributes to its antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one in the lab.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one. One potential area of research is the development of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the investigation of the structure-activity relationship of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one and its derivatives to identify more potent and selective compounds. Additionally, the use of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one as a probe for studying signaling pathways and cellular processes is an area of interest for chemical biology.
Synthesemethoden
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 1,3-propanediol. The reaction involves the use of a catalyst and a reducing agent to convert the aldehyde group into a hydroxyl group, followed by an oxidation step to form the ketone group. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been investigated as a potential anti-Alzheimer's agent due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
CAS-Nummer |
61948-26-3 |
|---|---|
Produktname |
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one |
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-6-9(14-2)11(15-3)10(7)13/h5-6,13H,4H2,1-3H3 |
InChI-Schlüssel |
OITJBWYAMOJKTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Kanonische SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Andere CAS-Nummern |
61948-26-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



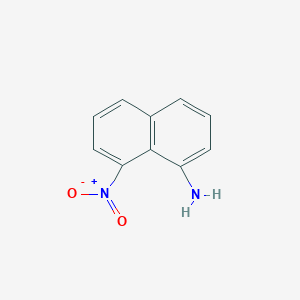
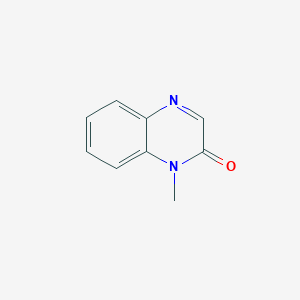
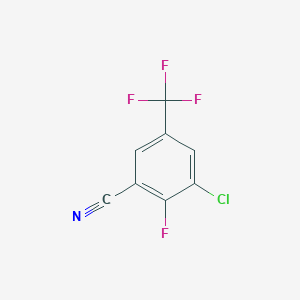
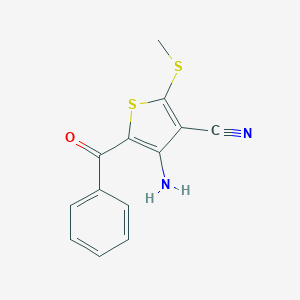
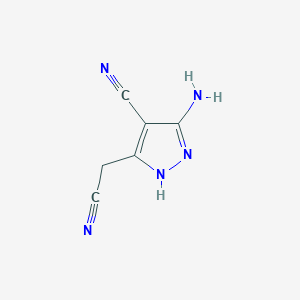
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
